molecular formula C8H17Cl2N3O B1396950 (2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride CAS No. 1189674-43-8

(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

Cat. No.: B1396950
CAS No.: 1189674-43-8
M. Wt: 242.14 g/mol
InChI Key: HRVCVPBEEIGNAS-UHFFFAOYSA-N
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Description

(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride is a chemical compound that features a combination of an imidazole ring and an amine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the imidazole ring, a common motif in biologically active molecules, suggests potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Alkylation: The imidazole ring is then alkylated with a suitable alkyl halide, such as 2-chloroethyl methyl ether, to introduce the 2-methoxyethyl group.

    Amination: The resulting intermediate is then subjected to reductive amination with formaldehyde and a secondary amine to introduce the [(1-methyl-1H-imidazol-2-yl)methyl]amine moiety.

    Formation of the Dihydrochloride Salt: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce any present carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the imidazole ring, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical transformations, making it valuable for the development of new synthetic methodologies.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral activities due to the presence of the imidazole ring, which is known to interact with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Imidazole derivatives are often investigated for their pharmacological properties, including anti-inflammatory, anticancer, and antihypertensive activities.

Industry

Industrially, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals. Its ability to undergo various chemical reactions makes it a valuable precursor for the synthesis of a wide range of products.

Comparison with Similar Compounds

Similar Compounds

    Histamine: An endogenous compound with an imidazole ring, involved in immune responses and neurotransmission.

    Metronidazole: An antibiotic and antiprotozoal medication with an imidazole ring, used to treat infections.

    Clotrimazole: An antifungal medication with an imidazole ring, used to treat fungal infections.

Uniqueness

(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its methoxyethyl group and the specific substitution pattern on the imidazole ring differentiate it from other imidazole derivatives, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

2-methoxy-N-[(1-methylimidazol-2-yl)methyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.2ClH/c1-11-5-3-10-8(11)7-9-4-6-12-2;;/h3,5,9H,4,6-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVCVPBEEIGNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNCCOC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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